Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate
Description
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is a phosphonate ester featuring a phenylformamido group attached to a 2-oxoethylphosphonate backbone.
Properties
Molecular Formula |
C13H18NO5P |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylacetyl)benzamide |
InChI |
InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16) |
InChI Key |
KBTZEOGVWJBVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products Formed
The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .
Comparison with Similar Compounds
Structural and Spectral Characteristics
Key spectral data for analogs include:
- ^{1}H NMR : Peaks for aromatic protons (δ 7.46–8.01 ppm), phosphonate-bound methylene (δ 3.62–3.64 ppm, J = 22.8–23.1 Hz), and ethoxy groups (δ 1.24–1.29 ppm) .
- ESI–MS : Molecular ion peaks (e.g., m/z 287 [M + H]⁺ for 14 ) confirm molecular weights .
Comparison with Similar Compounds
Structural Analogs: Diethyl 2-Oxo-2-arylethylphosphonates
synthesizes a series of diethyl 2-oxo-2-arylethylphosphonates (13–18 ) with varying aryl groups. Key differences include:
| Compound | Substituent | Yield (%) | ^{1}H NMR (δ, ppm) | ESI–MS (m/z) |
|---|---|---|---|---|
| 14 | 4-Methoxyphenyl | 84 | 8.01 (d, J=9.0 Hz), 3.89 (s, OCH₃) | 287 [M+H]⁺ |
| 15 | 3,5-Dimethoxyphenyl | 85 | 7.62 (d, J=2.7 Hz), 6.78 (d, J=2.6 Hz) | 317 [M+H]⁺ |
| 16 | 3,4,5-Trimethoxyphenyl | 80 | 7.58 (s, aromatic) | Not reported |
Key Observations :
Biological Activity
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is a phosphonate compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , indicating the presence of a phosphonate group which is crucial for its biological activity. Phosphonates are known for their ability to mimic phosphate groups in biological systems, thus influencing various enzymatic processes.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl phosphonate with phenylformamide under specific conditions to yield the desired product. The general reaction can be represented as follows:
Antiviral Properties
Phosphonates, including derivatives like this compound, have shown significant antiviral activities. They often act as inhibitors of viral enzymes such as reverse transcriptase, making them valuable in treating viral infections such as HIV and hepatitis B. For instance, compounds similar to this phosphonate have been reported to inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways .
Antibacterial and Antifungal Activity
Recent studies indicate that phosphonates exhibit antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth. For example, derivatives of phosphonates have been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth .
Case Studies
- Antiviral Efficacy : A study demonstrated that a related phosphonate derivative effectively inhibited the activity of reverse transcriptase in vitro, leading to reduced viral load in treated cells. This highlights the potential application of this compound in antiviral therapies .
- Antibacterial Activity : In another investigation, a series of phosphonates were synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the phosphonate structure significantly enhanced antibacterial activity, suggesting that similar modifications could improve the efficacy of this compound .
Data Table: Summary of Biological Activities
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antiviral | High | Inhibition of reverse transcriptase |
| Antibacterial | Moderate | Disruption of cell wall synthesis |
| Antifungal | Variable | Interference with metabolic pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate, and how is purity validated?
- Synthetic Routes : The compound is typically synthesized via coupling reactions involving diethyl phosphonate derivatives. For example, describes using diethyl (2-oxo-2-((3-(triethoxysilyl)propyl)amino)ethyl)phosphonate as a precursor, avoiding carbonyl diimidazole activators for improved purity. Another route involves Steglich esterification (), using reagents like diisopropylcarbodiimide (DIC) and DMAP.
- Purity Validation : -NMR is critical for confirming purity, as clean spectra indicate minimal byproducts . Impurities often arise from incomplete coupling or hydrolysis, necessitating column chromatography for isolation (e.g., describes LCMS use when NMR is inconclusive).
Q. Which analytical techniques are essential for characterizing the compound’s structure?
- NMR Spectroscopy :
- -NMR identifies protons in the phenylformamido and phosphonate moieties (e.g., δ 7.2–7.8 ppm for aromatic protons).
- -NMR is diagnostic for the phosphonate group (δ 15–25 ppm; see for shift ranges).
- -NMR may be required if fluorinated analogs are synthesized ().
- Mass Spectrometry : High-resolution ESI-TOF MS (e.g., ) confirms molecular weight and detects intermediates in complex mixtures.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : reports a complex -NMR spectrum for a related phosphonate due to diastereomers or dynamic equilibria. Solutions include:
- Decoupling Experiments : Suppress - coupling to simplify splitting patterns .
- LCMS Integration : Use LCMS to track reaction progress and isolate intermediates when NMR is ambiguous .
- X-ray Crystallography : For crystalline derivatives, X-ray analysis (e.g., ) provides unambiguous structural confirmation.
Q. What strategies optimize the compound’s use in enzyme inhibition studies?
- Design of Analogues : Replace the 2-oxo group with phosphonate or phosphinate moieties to mimic natural substrates ( ). For instance, succinyl phosphonate analogs inhibit 2-oxoglutarate dehydrogenase ( ).
- Activity Testing :
- In Vitro Assays : Measure IC values using purified enzymes (e.g., potato tuber 2-oxoglutarate dehydrogenase in ).
- Metabolite Profiling : Gas chromatography-mass spectrometry (GC-MS) tracks changes in TCA cycle intermediates post-inhibition .
Q. How does the compound’s stability under varying experimental conditions impact reproducibility?
- Hydrolytic Sensitivity : The phosphonate ester bond is prone to hydrolysis in aqueous or basic conditions. emphasizes using anhydrous solvents and inert atmospheres during synthesis.
- Thermal Stability : Monitor via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For example, notes that tetrafluoro-substituted derivatives exhibit enhanced thermal stability.
Methodological Considerations
Q. What are best practices for functionalizing silica surfaces with this compound?
- Grafting Protocol : details functionalizing SBA-15 silica using diethyl (2-oxo-2-((3-(triethoxysilyl)propyl)amino)ethyl)phosphonate. Key steps:
- Hydrothermal synthesis of silica particles.
- Silane coupling under reflux in toluene.
- Surface Characterization :
- FTIR confirms Si-O-P bonding (1050–1100 cm).
- BET analysis quantifies surface area changes post-functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
